molecular formula C7H6Br2O2 B13900978 2,5-Dibromo-3-methoxyphenol

2,5-Dibromo-3-methoxyphenol

Katalognummer: B13900978
Molekulargewicht: 281.93 g/mol
InChI-Schlüssel: HJJQVFYXRQNJLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-3-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-methoxyphenol typically involves the bromination of 3-methoxyphenol. One common method includes the acetylation of 3-methoxyphenol to protect the phenolic hydroxyl group, followed by bromination using bromine in the presence of a catalyst such as iron powder. The final step involves deacetylation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-3-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst like iron powder.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-3-methoxyphenol involves its interaction with various molecular targets. Its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance .

Vergleich Mit ähnlichen Verbindungen

2,5-Dibromo-3-methoxyphenol can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated phenols.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further investigation.

Eigenschaften

Molekularformel

C7H6Br2O2

Molekulargewicht

281.93 g/mol

IUPAC-Name

2,5-dibromo-3-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3

InChI-Schlüssel

HJJQVFYXRQNJLF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.